2-Methyl-N-(phenylmethylene)alanine Ethyl Ester
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Overview
Description
2-Methyl-N-(phenylmethylene)alanine Ethyl Ester is a chemical compound with the molecular formula C13H17NO2. It is a derivative of alanine, where the amino group is substituted with a phenylmethylene group, and the carboxyl group is esterified with ethanol. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester typically involves multiple steps. One common method includes the condensation of 2-methylalanine with benzaldehyde to form the Schiff base, followed by esterification with ethanol. The reaction conditions often require an acidic or basic catalyst to facilitate the condensation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(phenylmethylene)alanine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the Schiff base back to the amine.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary amine and alcohol are typical products.
Substitution: Various substituted esters or amides can be formed.
Scientific Research Applications
2-Methyl-N-(phenylmethylene)alanine Ethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester involves its interaction with various molecular targets. The phenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylalanine Ethyl Ester: Lacks the phenylmethylene group, resulting in different reactivity and applications.
N-(Phenylmethylene)alanine Ethyl Ester: Similar structure but without the methyl group on the alanine, affecting its steric and electronic properties.
Uniqueness
2-Methyl-N-(phenylmethylene)alanine Ethyl Ester is unique due to the combination of the phenylmethylene and ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(benzylideneamino)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZUKJIXUJVJRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N=CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563185 |
Source
|
Record name | Ethyl (E)-N-benzylidene-2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130146-17-7 |
Source
|
Record name | Ethyl (E)-N-benzylidene-2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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